molecular formula C3H9NO<br>CH3CHOHCH2NH2<br>C3H9NO B043004 1-Aminopropan-2-ol CAS No. 78-96-6

1-Aminopropan-2-ol

Cat. No. B043004
CAS RN: 78-96-6
M. Wt: 75.11 g/mol
InChI Key: HXKKHQJGJAFBHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

A prevalent method for synthesizing 1-aminopropan-2-ols involves the microwave-assisted ring opening of epoxides without catalysts. This approach generates a library of beta-amino alcohols rapidly and efficiently, showcasing the compound's accessibility for further research and application development. The synthesized 1-aminopropan-2-ols have shown micromolar potency against malaria, indicating their potential as therapeutic agents (Robin et al., 2007).

Molecular Structure Analysis

The structure of 1-aminopropan-2-ol derivatives can significantly influence their physical and chemical properties. For example, pressure-freezing studies of 3-aminopropan-1-ol, a related compound, have revealed that it assumes an extended conformation in the crystalline state, different from the pseudo-ring conformers present in gaseous and liquid states. This insight into the molecular structure provides valuable information for understanding and manipulating the compound's behavior in various applications (Gajda & Katrusiak, 2008).

Chemical Reactions and Properties

1-Aminopropan-2-ol can participate in various chemical reactions due to its functional groups. Its ability to inhibit key enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase and adenosylmethionine decarboxylase, showcases its chemical reactivity and potential as a biochemical tool or therapeutic agent (Khomutov et al., 1985).

Scientific Research Applications

  • Synthesis of Oligonucleotides : It is used in synthesizing oligonucleotides with primary amino groups at their 5'-termini, allowing further derivatization with amino-specific probes for fluorescent or biotinylated products (Connolly, 1987).

  • Uterine Relaxant : Compounds synthesized from 1-Aminopropan-2-ol exhibited potent uterine relaxant activity and delayed labor in pregnant rats (Viswanathan & Chaudhari, 2006).

  • Environmental Biomarker : It acts as a biomarker compound in sewage, detectable by 13C NMR spectroscopy after H/D exchange with D2O (Fitzsimons & Belt, 2005).

  • Inhibitor of Polyamine Biosynthesis : 1-Aminooxy-3-aminopropane, related to 1-Aminopropan-2-ol, is a potent inhibitor of polyamine biosynthesis, affecting key enzymes in the pathway (Khomutov et al., 1985).

  • Antioxidant and Membrane Stabilizer : Certain derivatives have antioxidant properties and stabilize cell membranes by interacting with structural components (Malakyan et al., 2011).

  • Anti-Malarial Activity : Synthesized 1-aminopropan-2-ols showed potency against malaria with significant inhibitory concentrations (Robin et al., 2007).

  • Environmental Analysis : A method for determining 1-aminopropan-2-one in water samples is applicable for analyzing environmental samples like urine and primary-treated sewage (Dawit et al., 2001).

  • Metabolism in Microbes : Pseudomonas sp. can metabolize both stereoisomers of 1-aminopropan-2-ol, leading to various metabolic products (Jones & Turner, 1973).

  • Enzyme Activity in E. coli : L-1-Aminopropan-2-ol dehydrogenase in Escherichia coli shows optimum activity at pH 7, indicating its role in microbial metabolism (Turner, 1967).

Safety And Hazards

The safety data sheet indicates that 1-Aminopropan-2-ol is classified under Hazard Class 8 . It has a flash point of 77 °C . The lethal dose or concentration (LD50) is 4.26 g/kg for rats when administered orally .

Future Directions

1-Aminopropan-2-ol is used in various applications such as metalworking fluid, waterborne coatings, personal care products, and in the production of titanium dioxide and polyurethanes . It is also an intermediate in the synthesis of a variety of pharmaceutical drugs . Therefore, its future directions are likely to be influenced by developments in these areas.

properties

IUPAC Name

1-aminopropan-2-ol
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InChI

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3
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InChI Key

HXKKHQJGJAFBHI-UHFFFAOYSA-N
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Canonical SMILES

CC(CN)O
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Molecular Formula

C3H9NO, Array
Record name MONOISOPROPANOLAMINE
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DSSTOX Substance ID

DTXSID9021764
Record name 1-Amino-2-propanol
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Molecular Weight

75.11 g/mol
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Physical Description

Monoisopropanolamine appears as a colorless liquid with a slight ammonia-like odor. Less dense than water and soluble in water. Flash point 165 °F. Corrosive to metals and tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in plastics, paints, cutting oils, and specialized cleaning compounds., Liquid, Colorless liquid; [ICSC] Mild odor of ammonia; [HSDB] Light yellow liquid with an ammonia-like odor; [MSDSonline], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to faint yellow liquid; Fishy aroma, A colorless liquid with a slight ammonia-like odor.
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Boiling Point

313 to 316 °F at 758 mmHg (NTP, 1992), 159.46 °C @ 760 MM HG, 160.00 to 161.00 °C. @ 760.00 mm Hg, 159.5 °C, 313-316 °F
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Flash Point

171 °F (NTP, 1992), 76.6 °C, 171 °F (77 °C) (closed cup), 77 °C c.c., 171 °F
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Solubility

greater than or equal to 100 mg/mL at 67.6 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ALC, ETHER, ACETONE, BENZENE, CARBON TETRACHLORIDE., 1.00E+06 mg/L @ 25 °C (exp), Solubility in water: soluble, Soluble in water, Soluble (in ethanol)
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Density

0.961 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9611 @ 20 °C/4 °C, 0.96 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.970-0.976, 0.961
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Vapor Density

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.6 (AIR= 1), Relative vapor density (air = 1): 2.6, 2.6
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Vapor Pressure

2.59 mmHg (USCG, 1999), 0.47 [mmHg], 0.47 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2, 2.59 mmHg
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Product Name

1-Aminopropan-2-ol

Color/Form

LIQUID

CAS RN

78-96-6
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Melting Point

34.5 °F (NTP, 1992), 1.74 °C, 24.00 to 26.00 °C. @ 760.00 mm Hg, 1 °C, 34.5 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminopropan-2-ol
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Reactant of Route 6
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Citations

For This Compound
754
Citations
A Jones, JM Turner - Biochemical Journal, 1973 - portlandpress.com
… Accumulation of propionaldehyde from 1-aminopropan-2-ol by … evidence showed that 1-aminopropan-2-ol 0-phosphatewas … It acted on both L- and D-isomers of 1-aminopropan-2-ol, …
Number of citations: 33 portlandpress.com
A Faulkner, JM Turner - Biochemical Journal, 1974 - portlandpress.com
… deficient in 1-aminopropan-2-ol kinase, 1-aminopropan-2-ol 0… on aminoacetone or 1-aminopropan-2-ol as carbon source, … NCIB 8858 was concluded to involve L-1-aminopropan-2-ol, …
Number of citations: 15 portlandpress.com
A Jones, A Faulkner, JM Turner - Biochemical Journal, 1973 - portlandpress.com
… on media containing 1-aminopropan2-ol compounds or … with ethanolamine than with 1-aminopropan-2-ol compounds. Amino … 0-phosphate than with 1-aminopropan-2-ol 0-phosphates. …
Number of citations: 21 portlandpress.com
JM Tuner - The Biochemical Journal, 1966 - europepmc.org
… do from DL-1-aminopropan-2-ol, whereas the situation is reversed in cell-free extracts. Both kinetic evidence, and the fact that synthesis of 1-aminopropan-2-ol dehydrogenase, but not …
Number of citations: 14 europepmc.org
JM Turner - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
… on the oxidation of DL-1-aminopropan-2-ol to aminoacetone by washed-cell … DL-1-aminopropan-2-ol-dehydrogenase activity of approx. … Both L-threonine and DL-1-aminopropan-2-ol …
Number of citations: 37 www.ncbi.nlm.nih.gov
IJ Higgins, MA Pickard, JM Turner - Microbiology, 1968 - microbiologyresearch.org
Pseudomonas sp. 8/IX isolated from soil and Pseudomonas sp. NCIB 8858 are capable of growth on DL-I-aminopropan-2-ol or aminoacetone as sole sources of carbon, nitrogen and …
Number of citations: 19 www.microbiologyresearch.org
JM Turner - Biochemical Journal, 1966 - ncbi.nlm.nih.gov
… do from DL-1-aminopropan-2-ol, whereas the situation is reversed in cell-free extracts. Both kinetic evidence, and the fact that synthesis of 1-aminopropan-2-ol dehydrogenase, but not …
Number of citations: 51 www.ncbi.nlm.nih.gov
MA Pickard, IJ Higgins, JM Turner - Microbiology, 1968 - microbiologyresearch.org
Two pseudomonad strains grown on DL- I -aminopropan-2-01 as sole source of carbon + nitrogen provided rich sources of L (+)- I -aminopropan- 2-01 : NAD + oxidoreductase. The …
Number of citations: 18 www.microbiologyresearch.org
JDG de Oliveira, JCR Reis - Thermochimica acta, 2008 - Elsevier
… the original values reported for water in 1-aminopropan-2-ol. This aminoalkanol contains a … in 1-aminopropan-2-ol that nicely show the expected positive dependence on temperature. …
Number of citations: 16 www.sciencedirect.com
C BELL, A WILLETTS - 1973 - portlandpress.com
A biosynthetic role for 1-aminopropan-2-01, derived from threonine via a dehydrogenation to 2-amino-3-oxobutyrate (Elliott, 1958), spontaneous decarboxylation to aminoacetone (…
Number of citations: 1 portlandpress.com

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